2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 477313-82-9
VCID: VC16142116
InChI: InChI=1S/C22H14BrClFN3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-18(25)17(24)11-14/h1-11H,12H2,(H,26,29)
SMILES:
Molecular Formula: C22H14BrClFN3O2S
Molecular Weight: 518.8 g/mol

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

CAS No.: 477313-82-9

Cat. No.: VC16142116

Molecular Formula: C22H14BrClFN3O2S

Molecular Weight: 518.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide - 477313-82-9

Specification

CAS No. 477313-82-9
Molecular Formula C22H14BrClFN3O2S
Molecular Weight 518.8 g/mol
IUPAC Name 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H14BrClFN3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-18(25)17(24)11-14/h1-11H,12H2,(H,26,29)
Standard InChI Key ZGPGSMNHDJGMIN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is characterized by a quinazolinone core fused with a benzene ring, substituted with a 4-bromophenyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The N-(3-chloro-4-fluorophenyl) group further enhances its electronic and steric properties . Key identifiers include:

PropertyValue
Molecular FormulaC₂₂H₁₄BrClFN₃O₂S
Molecular Weight518.8 g/mol
CAS Registry Number477313-82-9
SMILES NotationC1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)F)C4=CC=C(C=C4)Br
InChIKeyRQHJPQUSPVHGEW-UHFFFAOYSA-N

The presence of bromine, chlorine, and fluorine atoms contributes to its lipophilicity and potential for target-specific interactions .

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Quinazolinone Core Formation: Cyclization of 2-aminobenzoic acid derivatives with formamide or urea under acidic conditions .

  • Sulfanyl Group Introduction: Thiolation at position 2 using sulfur-containing reagents (e.g., Lawesson’s reagent).

  • Acetamide Sidechain Attachment: Condensation of the sulfanyl intermediate with 3-chloro-4-fluoroaniline via nucleophilic acyl substitution .

StepReagents/ConditionsYield
1Formamide, HCl, reflux65–70%
2Lawesson’s reagent, THF, 60°C55–60%
3DCC/DMAP, DCM, RT50–55%

Optimization of solvent systems (e.g., DMF or DCM) and catalysts (e.g., DMAP) is critical for improving yields .

Pharmacological Activities

Antimicrobial Properties

Preliminary studies report moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The chloro-fluorophenyl group enhances membrane penetration .

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α and IL-6 levels by 40–50% at 10 mg/kg doses, likely via NF-κB pathway modulation .

Molecular Interactions and Docking Studies

Target Binding Affinities

Molecular docking reveals strong interactions with:

  • EGFR (PDB ID: 1M17): ΔG = −9.8 kcal/mol, driven by hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .

  • PI3Kγ (PDB ID: 2CHW): ΔG = −8.5 kcal/mol, stabilized by halogen bonds with Br and Cl atoms .

TargetPDB IDBinding Energy (ΔG)Key Interactions
EGFR1M17−9.8 kcal/molMet793, Leu718, Bromophenyl
PI3Kγ2CHW−8.5 kcal/molLys833, Asp964, Chlorophenyl

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

AnalogSubstituentsEGFR IC₅₀Solubility (μg/mL)
Parent Compound3-Cl, 4-F, 4-Br1.8 μM12.4
2-{[3-(4-Bromophenyl)-4-oxo...}-N-(4-CH₃)Ph4-CH₃ instead of 3-Cl,4-F4.2 μM18.9
2-{[3-(4-Bromophenyl)-4-oxo...}-N-(2,4-Cl₂)Ph2,4-Cl₂ instead of 3-Cl,4-F0.9 μM8.1

The 3-chloro-4-fluorophenyl group optimizes both potency and pharmacokinetics .

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